molecular formula C8H10ClN3O2S B13931182 Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B13931182
M. Wt: 247.70 g/mol
InChI Key: UCCAUFBWHVHSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly interesting due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate, urea, and substituted aldehydes under reflux conditions in the presence of a catalyst such as concentrated hydrochloric acid . The reaction proceeds through a series of steps, including condensation, cyclization, and substitution reactions, to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethylamine, sodium phenoxide, sodium thiophenoxide, and various oxidizing and reducing agents. Reaction conditions typically involve solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating or the use of catalysts.

Major Products Formed

Major products formed from these reactions include various substituted pyrimidines, pyrimidinopyridones, and other fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

Ethyl 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methylthio groups allows for versatile reactivity and potential pharmacological activities that may not be present in other similar compounds .

Properties

Molecular Formula

C8H10ClN3O2S

Molecular Weight

247.70 g/mol

IUPAC Name

ethyl 4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H10ClN3O2S/c1-3-14-7(13)4-5(9)11-8(15-2)12-6(4)10/h3H2,1-2H3,(H2,10,11,12)

InChI Key

UCCAUFBWHVHSFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1Cl)SC)N

Origin of Product

United States

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